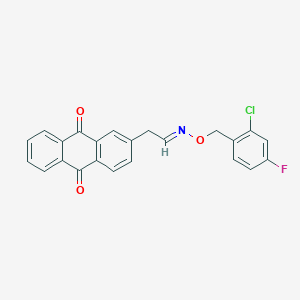
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime” is a chemical compound . It can be purchased from chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an anthracene backbone, which is a three-ring aromatic system, with two carbonyl groups attached to the central ring . Additionally, it has an acetaldehyde group and an oxime group, which is attached to a (2-chloro-4-fluorobenzyl) moiety .Applications De Recherche Scientifique
Radiosynthesis and Biodistribution Studies
Radiosynthesis involving novel prosthetic groups, including fluorinated aldehydes similar to the compound of interest, has been explored for quantitative receptor imaging using positron emission tomography (PET). Such studies examine the effects of different prosthetic groups on biodistribution and tumor uptake in mice. The findings demonstrate how the chemical nature of a prosthetic group can influence the overall biodistribution profile of a radiotracer, highlighting the potential application of these compounds in medical imaging and cancer research (Glaser et al., 2008).
Molecular Docking and Theoretical Studies
Theoretical and molecular docking studies on chlorinated tetracyclic compounds, similar to the compound , provide insights into their reactivity and potential applications. These compounds have been explored for their antidepressant-like properties, indicating their potential use in pharmaceutical research (Sultan et al., 2017).
Environmental Impact and Atmospheric Reactions
Investigations into the atmospheric reactions of aromatic hydrocarbons, including those forming oximes, reveal significant environmental implications. Such studies help in understanding the formation and impact of various carbonyls and dicarbonyls in the atmosphere, contributing to air quality research and environmental policy development (Obermeyer et al., 2009).
Flame Retardance in Epoxy Resins
Research on compounds containing anthracene units, similar to the compound , has been applied in the development of flame-retardant epoxy resins. Such studies contribute to advancements in material science, particularly in enhancing the safety and performance of materials used in electronic applications (Wang & Shieh, 1998).
Multi-Ion Recognition in Chemical Sensing
Anthracene derivatives have been employed in the development of colorimetric and fluorescent sensors for metal ions. This application is crucial in environmental monitoring and analytical chemistry, where precise detection of specific ions is required (Kaur & Kaur, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2E)-2-[(2-chloro-4-fluorophenyl)methoxyimino]ethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO3/c24-21-12-16(25)7-6-15(21)13-29-26-10-9-14-5-8-19-20(11-14)23(28)18-4-2-1-3-17(18)22(19)27/h1-8,10-12H,9,13H2/b26-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPJVORGFOEGJ-NSKAYECMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC=NOCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C/C=N/OCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2661730.png)
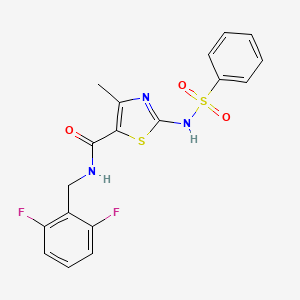

![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)
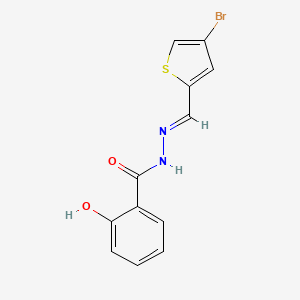
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3-oxazole](/img/structure/B2661738.png)
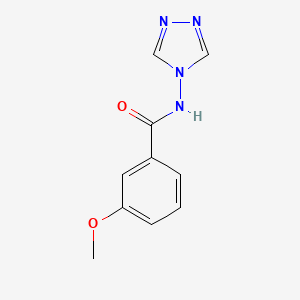
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2661740.png)
![5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661741.png)
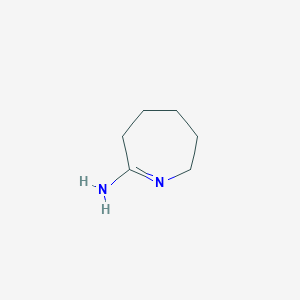
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2661744.png)
![N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide](/img/structure/B2661746.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2661752.png)